molecular formula C23H36O5 B13430336 (3a,5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-ol

(3a,5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-ol

Cat. No.: B13430336
M. Wt: 392.5 g/mol
InChI Key: BMASJGTXZQYHKW-AHZQVZRWSA-N
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Description

17,2020,21-bis(methylenedioxy)-5β-pregnan-3β-ol: is a complex organic compound with the molecular formula C23H36O5 . This compound is part of the pregnane series and is characterized by the presence of two methylenedioxy groups attached to the pregnane skeleton. It is primarily used in biochemical and proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17,20:20,21-bis(methylenedioxy)-5β-pregnan-3β-ol involves multiple steps. One common method includes the reaction of 11-deoxycortisol with paraformaldehyde in the presence of hydrochloric acid. The reaction is carried out in chloroform at room temperature for several hours. The product is then purified using column chromatography and recrystallization .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the synthesis typically involves standard organic chemistry techniques such as extraction, purification, and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: The methylenedioxy groups can participate in substitution reactions under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced but often involve the use of strong acids or bases.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 17,20:20,21-bis(methylenedioxy)-5β-pregnan-3β-ol involves its interaction with specific molecular targets in biochemical pathways. The methylenedioxy groups play a crucial role in stabilizing the compound and facilitating its interaction with enzymes and receptors. The exact pathways and molecular targets are still under investigation, but it is known to influence steroidal pathways .

Comparison with Similar Compounds

Uniqueness: What sets 17,20:20,21-bis(methylenedioxy)-5β-pregnan-3β-ol apart is its specific configuration and the presence of the methylenedioxy groups, which confer unique chemical properties and reactivity. These features make it particularly valuable in research settings for studying steroidal chemistry and biochemistry.

Properties

Molecular Formula

C23H36O5

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C23H36O5/c1-20-8-5-16(24)11-15(20)3-4-17-18(20)6-9-21(2)19(17)7-10-22(21)23(28-14-26-22)12-25-13-27-23/h15-19,24H,3-14H2,1-2H3/t15-,16-,17-,18?,19+,20+,21+,22-,23?/m1/s1

InChI Key

BMASJGTXZQYHKW-AHZQVZRWSA-N

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3C2CC[C@]4([C@H]3CC[C@]45C6(COCO6)OCO5)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC45C6(COCO6)OCO5)C)O

Origin of Product

United States

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